2,9-Dibutyl-1,10-phenanthroline
Overview
Description
Synthesis Analysis
The synthesis of 2,9-Dibutyl-1,10-phenanthroline involves the alkylation of 1,10-phenanthroline at the 2 and 9 positions with butyl groups. This modification significantly affects the compound's electronic and steric properties, making it a versatile ligand for metal ions. Various synthetic routes have been developed, including direct alkylation and the use of dibromides or dichlorides of 1,10-phenanthroline as intermediates. Notably, samarium-promoted coupling of 1,10-phenanthroline with carbonyl compounds has been used for the synthesis of new ligands, including 2,9-dibutyl derivatives, offering a pathway for creating a wide range of phenanthroline derivatives (Weitgenant et al., 2004).
Molecular Structure Analysis
The molecular structure of 2,9-Dibutyl-1,10-phenanthroline is characterized by the presence of butyl groups at the 2 and 9 positions of the phenanthroline ring system. This structural modification imparts distinct physical and chemical properties to the molecule, including changes in planarity and electronic distribution. Crystallography studies have revealed detailed insights into the molecule's conformation and interactions, highlighting the impact of substitution on its structural characteristics.
Chemical Reactions and Properties
2,9-Dibutyl-1,10-phenanthroline participates in various chemical reactions, leveraging its coordinating abilities. It has been employed as a ligand in the formation of metal complexes, demonstrating a high affinity for transition metals. The ligand's properties facilitate selective ion transport and sensing, particularly for alkali metal ions, with notable applications in ion-selective electrodes (ISEs) and fluorometry (Sugihara & Hiratani, 1996).
Scientific Research Applications
Ion Sensing and Selectivity
2,9-Dibutyl-1,10-phenanthroline has been utilized as an effective sensing agent for ion-selective electrodes (ISEs) and fluorometry, particularly for lithium ions. Studies have shown its excellent properties in detecting Li+ ions, demonstrating high selectivity and sensitivity in various applications (Sugihara & Hiratani, 1996).
Coordination with Rare Earth Metals
Research has explored the coordination of 2,9-dibutyl-1,10-phenanthroline derivatives with rare earth metals like Europium (Eu(III)). These studies have contributed valuable insights into the structural analysis and species determination of the complexes, facilitating advancements in the field of inorganic chemistry (Zhang et al., 2019).
Photocatalytic Applications
This compound has also been incorporated in the study of photocatalytic behavior, particularly in copper(I) complexes. These studies involve assessing the photophysical properties and theoretical calculations to understand the catalytic activities of these complexes, which have potential applications in various industrial processes (Cetin et al., 2017).
Chemosensing of Cations and Anions
1,10-Phenanthroline derivatives, including 2,9-dibutyl-1,10-phenanthroline, have been investigated for their ability to act as chemosensors for cations and anions. This is particularly important for environmental and biological systems, where the detection and measurement of specific analytes are critical (Alreja & Kaur, 2016).
Ligand Synthesis and Metal Complex Formation
There is a significant body of work dedicated to the synthesis of 2,9-dibutyl-1,10-phenanthroline and its role as a ligand in metal complex formation. These complexes are important in various fields, including catalysis and molecular recognition, due to their unique photophysical and redox properties (Guo et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2,9-dibutyl-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-3-5-7-17-13-11-15-9-10-16-12-14-18(8-6-4-2)22-20(16)19(15)21-17/h9-14H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGGPELKXXFMGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCC)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538988 | |
Record name | 2,9-Dibutyl-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dibutyl-1,10-phenanthroline | |
CAS RN |
85575-93-5 | |
Record name | 2,9-Dibutyl-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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